2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-6-(4-methylphenyl)pyridine-2-thiol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3OS |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19N3OS/c1-15-6-8-17(9-7-15)20-11-10-18(13-23)22(25-20)27-14-21(26)24-19-5-3-4-16(2)12-19/h3-12H,14H2,1-2H3,(H,24,26) |
InChI Key |
NYFJNSOZELINIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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